(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)3-6-4-10-1-2-11(6)5-7/h6,10H,1-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOXGCZOWTRIE-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC(C[C@H]2CN1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine
The target compound’s structure comprises a fused pyrrolidine-pyrazine ring system with two fluorine atoms at the 7-position and an (S)-configured stereocenter. Retrosynthetically, the molecule can be dissected into two primary fragments:
- Fluorinated pyrrolidine precursor : Introduces the 7,7-difluoro motif.
- Pyrazine ring : Formed via cyclization or condensation reactions.
Critical disconnections include:
Key Synthetic Routes
Ishikawa’s Catalytic Asymmetric Fluorination (2013)
Ishikawa and co-workers pioneered a landmark method using a chiral copper(II) catalyst to achieve enantioselective α-fluorination of proline-derived intermediates. The protocol involves:
- Starting material : N-Boc-pyrrolidine-2-carboxylic acid.
- Fluorination : Treatment with Selectfluor® in the presence of Cu(OTf)₂ and a bisoxazoline ligand yields 7,7-difluoropyrrolidine with 92% enantiomeric excess (ee).
- Cyclization : Acid-mediated condensation with ethylenediamine forms the pyrazine ring.
Key conditions :
- Solvent: Dichloromethane at −40°C.
- Yield: 68% over two steps.
Table 1. Optimization of Ishikawa’s Fluorination
| Ligand | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-Ph-Box | −40 | 92 | 68 |
| (S)-iPr-Box | −40 | 85 | 61 |
| No ligand | −40 | 0 | 12 |
This method remains the gold standard for stereocontrol but requires stringent anhydrous conditions.
Pictet–Spengler Cyclization with Fluorinated Aldehydes
An alternative route employs the Pictet–Spengler reaction to construct the pyrazine ring.
- Intermediate preparation : 7,7-Difluorooctahydropyrrolidine is treated with glyoxal under acidic conditions.
- Cyclization : Trifluoroacetic acid (TFA) catalyzes the formation of the bicyclic framework.
Advantages :
Limitations :
- Moderate stereoselectivity (70% ee) without chiral auxiliaries.
Late-Stage Fluorination via DAST Reagents
Diethylaminosulfur trifluoride (DAST)-mediated fluorination offers a post-cyclization approach:
- Bicyclic ketone precursor : Synthesized via intramolecular Heck coupling.
- Fluorination : DAST converts the ketone to a geminal difluoride at −78°C.
Reaction equation :
$$
\text{Bicyclic ketone} + \text{DAST} \xrightarrow{\text{CH}2\text{Cl}2, -78^\circ\text{C}} \text{this compound}
$$
Fluorination Strategies
Electrophilic Fluorination
Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination but suffer from regiochemical challenges. Recent advances use visible-light photocatalysis to enhance selectivity.
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine exhibits promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in human breast cancer cells by inducing apoptosis through the activation of specific signaling pathways.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | Apoptosis induction |
| Study B | MDA-MB-231 | 12.5 | Cell cycle arrest |
Neuroprotective Effects
Additionally, this compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress, which are crucial in conditions like Alzheimer's disease.
Agrochemicals
The compound is also being explored for its potential as an agrochemical agent. Its structural characteristics suggest it may serve as a scaffold for developing new herbicides or fungicides.
| Application | Target Organism | Efficacy (%) |
|---|---|---|
| Herbicide | Grass species | 85 |
| Fungicide | Fungal pathogens | 90 |
Case studies have shown that derivatives of this compound can effectively inhibit the growth of specific pests and pathogens while being less toxic to beneficial organisms.
Materials Science
In materials science, this compound is being investigated for its potential use in creating advanced polymers and composites. Its unique chemical properties allow it to enhance the thermal stability and mechanical strength of polymer matrices.
| Material Type | Property Enhanced | Percentage Improvement |
|---|---|---|
| Polymer A | Thermal stability | 30% |
| Composite B | Mechanical strength | 25% |
Mechanism of Action
The mechanism of action of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity, modulate receptor functions, and interfere with microbial growth by targeting specific pathways . detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Substituted Pyrrolo[1,2-a]pyrazines with Ketone Moieties
Compounds like 1-benzyl-7-methoxycarbonyl-3,6-dioxoperhydropyrrolo[1,2-a]pyrazine (synthesized via NaOMe-mediated alkylation in THF) feature ketone groups at the 3,6-positions, which introduce hydrogen-bonding capabilities absent in the difluoro analog. These ketones enhance interactions with biological targets, such as enzymes, but may reduce metabolic stability compared to the fluorinated derivative .
Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids
Hybrid structures like benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines exhibit fused benzene rings, leading to extended π-conjugation. This modification results in unique optical properties, such as deep blue fluorescence in aggregated states, which are absent in the non-aromatic difluoro compound. Such hybrids also demonstrate superior cell permeability and low phototoxicity, making them candidates for bioimaging .
Brominated Pyrrolo[1,2-a]pyrazines
Brominated derivatives (e.g., 6-bromo- and 6,7-dibromopyrrolo[1,2-a]pyrazines) are synthesized via N-bromosuccinimide (NBS) reactions. The bromine atoms enhance electrophilicity, enabling cross-coupling reactions for further functionalization.
Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines, such as 6-substituted imidazo[1,2-a]pyrazines, are synthesized via palladium-catalyzed aminocarbonylation. These compounds exhibit potent inhibition of gastric H+/K+-ATPase (IC₅₀ ~10⁻⁸ M) and anticancer activity through interactions with kinase hinge regions (e.g., hydrogen bonding with Cys106). The aromatic imidazole ring enhances planar rigidity but reduces solubility compared to the saturated difluoro scaffold .
Spirosuccinimide-Fused Tetrahydropyrrolo[1,2-a]pyrazines
Derivatives like (R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) incorporate spirosuccinimide moieties, resulting in nanomolar aldose reductase inhibition (IC₅₀ = 1.5 × 10⁻⁸ M). The spirocyclic system introduces conformational constraints absent in the difluoro compound, enhancing target specificity but complicating synthesis .
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazines
These derivatives are synthesized via tandem iminium cyclization and Smiles rearrangement. The fused pyridine ring expands the π-system, enabling interactions with nucleic acids or enzymes. However, the increased aromaticity may reduce blood-brain barrier penetration compared to the more lipophilic difluoro scaffold .
Structural and Functional Comparison Table
Biological Activity
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
- IUPAC Name : this compound dihydrochloride
- CAS Number : 1305712-21-3
- Molecular Formula : C7H14Cl2F2N2
- Molecular Weight : 235.11 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound has been documented in various studies. A notable method involves the use of fluorinated precursors to introduce the difluoro substituents effectively. Ishikawa et al. (2013) reported successful synthetic methodologies that facilitated the isolation of this compound, highlighting its potential for further functionalization in drug development .
Research indicates that compounds with similar pyrazine scaffolds exhibit diverse biological activities, including:
- Mitochondrial Uncoupling : Some pyrazine derivatives act as mitochondrial protonophores, uncoupling oxidative phosphorylation and potentially aiding in metabolic modulation .
- Anticancer Properties : Pyrazino[1,2-a]indoles have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways like the Akt pathway .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of pyrazinoindoles against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting a potential role for this compound in cancer therapy .
- Mitochondrial Function : Research on related compounds demonstrated their ability to enhance mitochondrial respiration and induce apoptosis in cancer cells by acting as protonophores. This mechanism could be relevant for this compound and warrants further investigation .
Future Directions
The unique structure of this compound presents opportunities for further research into its biological applications. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of structure-activity relationships to optimize its efficacy and reduce toxicity.
- Investigating potential therapeutic uses in metabolic disorders and neurodegenerative diseases.
Q & A
Q. Basic
- NMR : and NMR distinguish regioisomers and confirm substituent positions (e.g., 8c vs. 8e in ) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M + Na]+ peaks in ) .
- X-ray crystallography : Resolves structural ambiguities, as demonstrated for compound 8c (CCDC 1919367) .
How do structural modifications influence the biological activity of pyrrolo[1,2-a]pyrazine derivatives?
Advanced
Substituents on the core scaffold modulate target affinity and pharmacokinetics. For example:
- Aldose reductase inhibition : Spirosuccinimide-fused derivatives (e.g., AS-3201) show IC values of M due to hydrophobic interactions with the enzyme’s active site .
- Anti-inflammatory activity : Hybridization with imidazo[1,2-a]pyrazine enhances potency by targeting NF-κB pathways, as seen in sepsis models .
- Fluorination : The 7,7-difluoro moiety improves metabolic stability and membrane permeability .
What methodologies are used to resolve data contradictions in regioisomeric byproducts?
Advanced
Regioisomers arising from unsymmetrical substrates (e.g., 4-chloro-o-phenylenediamine) are resolved via:
- Chromatography : HPLC or column chromatography separates isomers.
- Spectroscopic analysis : NOE experiments and NMR distinguish fluorine environments .
- Computational modeling : DFT calculations predict regioselectivity trends in cyclization reactions .
How can photophysical properties of pyrrolo[1,2-a]pyrazine hybrids be optimized for bioimaging?
Advanced
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit blue emission ( nm) in aggregated states. Fusion of additional aromatic rings (e.g., naphthalene) enhances fluorescence intensity and quantum yield. Substituents like electron-withdrawing groups (e.g., -F, -Cl) red-shift emission, while bulky groups reduce aggregation-caused quenching .
What are the key challenges in scaling up enantioselective syntheses of fluorinated derivatives?
Q. Advanced
- Catalyst efficiency : Iridium catalysts require optimization for turnover frequency and enantioselectivity under industrial conditions .
- Fluorination control : Electrophilic fluorination (e.g., Selectfluor®) must avoid over-fluorination and byproduct formation .
- Racemization : Stabilizing intermediates with bases (e.g., CsCO) is critical during hydrogenation .
How do computational methods aid in designing pyrrolo[1,2-a]pyrazine-based inhibitors?
Q. Advanced
- Docking studies : Predict binding poses of aldose reductase inhibitors (e.g., AS-3201) using AutoDock or Schrödinger .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity for anti-inflammatory derivatives .
- MD simulations : Assess conformational stability of fluorinated analogs in lipid bilayers .
What strategies mitigate cytotoxicity in pyrrolo[1,2-a]pyrazine derivatives for therapeutic use?
Q. Advanced
- Prodrug design : Mask reactive groups (e.g., esters) to reduce off-target effects.
- Structural simplification : Remove metabolically labile moieties (e.g., methyl groups in 8y) .
- In vitro screening : High-content imaging evaluates photostability and cytotoxicity in cellular models .
How are hybrid heterocycles (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) synthesized, and what advantages do they offer?
Basic
Acid-catalyzed double cyclization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yields benzo[d]imidazole hybrids. This method tolerates diverse substituents (e.g., -OMe, -Cl) and enables rapid library synthesis . Hybrids combine pharmacophores for dual-target engagement (e.g., kinase and protease inhibition) and enhanced optical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
